molecular formula C21H17N3O2S B2382347 N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide CAS No. 898449-84-8

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide

Cat. No. B2382347
CAS RN: 898449-84-8
M. Wt: 375.45
InChI Key: ANAVIXNMLGVLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide, also known as MNA-715, is a novel compound that has attracted significant interest in the scientific community due to its potential therapeutic applications. MNA-715 belongs to the family of oxadiazole derivatives and has been synthesized using a multi-step process.

Scientific Research Applications

Alkylated Naphthalenes (ANs) Synthesis

The compound can serve as a precursor for the synthesis of renewable alkylated naphthalenes (ANs). Researchers have developed a novel route using benzaldehyde and angelica lactone, both derived from lignocellulose, to produce ANs . These ANs find applications in materials science, as they can be used in the production of bio-based polymers, coatings, and lubricants.

Ligands in Cu-Catalyzed Coupling Reactions

A class of N-(naphthalen-1-yl)-N’-alkyl oxalamides has been identified as powerful ligands in copper-catalyzed coupling reactions. These ligands facilitate the coupling of (hetero)aryl iodides and bromides with primary amines or ammonia. The versatility of these ligands allows for a wide range of coupling partners to work effectively under these conditions . Such reactions are essential in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Agrochemical Applications

Considering the diverse functional groups, this compound might find applications in agrochemicals. Researchers could explore its herbicidal, fungicidal, or insecticidal properties. Structural modifications could enhance its selectivity and efficacy against specific pests or diseases.

Wang, R., Li, G., Xu, J., Wang, A., Cong, Y., Wang, X., Zhang, T., & Li, N. (2021). Synthesis of renewable alkylated naphthalenes with benzaldehyde and angelica lactone. Green Chemistry, 23(15), 5489–5495. Link Organic Chemistry Portal. (2021). Discovery of N-(Naphthalen-1-yl)-N’-alkyl Oxalamide Ligands Enables Cu-Catalyzed Coupling Reactions. Link

properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-27-17-11-9-15(10-12-17)20-23-24-21(26-20)22-19(25)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAVIXNMLGVLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.